molecular formula C15H20N2O3 B4215299 2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide

Cat. No.: B4215299
M. Wt: 276.33 g/mol
InChI Key: WCNVQOKKYWGOMY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a nitro group at the third position, a methyl group at the second position, and a 2-methylcyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide typically involves the following steps:

    Nitration of 2-methylbenzamide: The starting material, 2-methylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.

    Formation of 2-methyl-N-(2-methylcyclohexyl)benzamide: The nitrated product is then reacted with 2-methylcyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-methyl-N-(2-methylcyclohexyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2-methylcyclohexylamine.

Scientific Research Applications

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the benzamide core can interact with hydrophobic pockets in proteins. The 2-methylcyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-methylcyclohexyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-nitrobenzamide: Lacks the 2-methyl and 2-methylcyclohexyl groups, which may affect its solubility and interaction with biological targets.

    2-methyl-N-cyclohexyl-3-nitrobenzamide: Similar structure but with a cyclohexyl group instead of a 2-methylcyclohexyl group, which may influence its steric and electronic properties.

Uniqueness

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the 2-methylcyclohexyl group enhances lipophilicity and potential membrane permeability. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(2-methylcyclohexyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-3-4-8-13(10)16-15(18)12-7-5-9-14(11(12)2)17(19)20/h5,7,9-10,13H,3-4,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNVQOKKYWGOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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